4-Ethyl-6-methylpyrimidin-2-amine
Overview
Description
4-Ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
4-Ethyl-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidines are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Biochemical Pathways
Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methylpyrimidin-2-amine typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions, followed by cyclization and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
4-Ethyl-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimalarial, antitrypanosomal, and anticancer properties
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-Chlorophenyl-6-methylpyrimidin-2-amine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
Comparison: 4-Ethyl-6-methylpyrimidin-2-amine is unique due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
4-ethyl-6-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCQYIZLNIDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-92-1 | |
Record name | 4-ethyl-6-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural modifications made to 4-ethyl-6-methylpyrimidin-2-amine in this study?
A: The study focuses on synthesizing various derivatives of this compound by reacting it with 4-(bromomethyl)benzoyl bromide to create substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives . Further modifications involved introducing different substituents on the benzamide moiety. This approach aimed to investigate the Structure-Activity Relationship (SAR) by assessing how these structural changes affect the antimicrobial activity of the resulting compounds.
Q2: Which synthesized derivatives showed promising antimicrobial activity?
A2: The research identified three derivatives with significant antibacterial and antifungal activity:
Q3: What analytical techniques were employed to characterize the synthesized this compound derivatives?
A3: The researchers used a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds. These methods included:
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